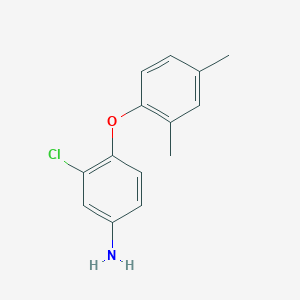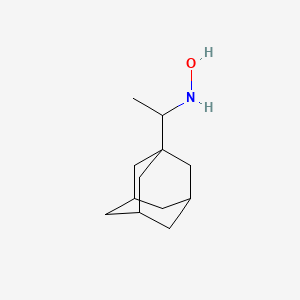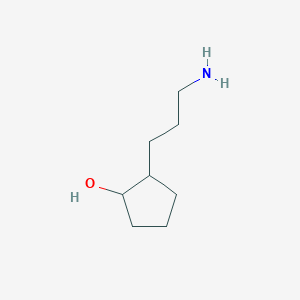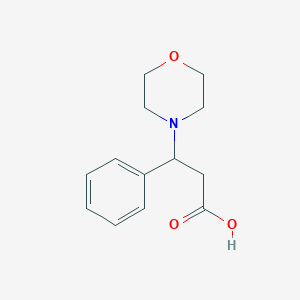
3-Chloro-4-(2,4-dimethylphenoxy)aniline
Vue d'ensemble
Description
3-Chloro-4-(2,4-dimethylphenoxy)aniline is a specialty product used in proteomics research . It has a molecular formula of C14H14ClNO and a molecular weight of 247.72 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(2,4-dimethylphenoxy)aniline consists of a benzene ring substituted with a chlorine atom and a 2,4-dimethylphenoxy group . The presence of these substituents may influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
3-Chloro-4-(2,4-dimethylphenoxy)aniline has a molecular weight of 247.72 . Other physical and chemical properties such as density and boiling point are predicted to be 1±0.06 g/cm3 and 355.9±42.0 °C, respectively .Applications De Recherche Scientifique
Synthesis and Molecular Structures
Research by Suzuki, Son, Noyori, and Masuda (1990) in the field of organometallic chemistry has demonstrated the application of chloro- and dimethylphenoxytriorganostannanes, related to 3-Chloro-4-(2,4-dimethylphenoxy)aniline, in forming pentacoordinate stannate complexes. These complexes exhibit hypervalent characteristics and adopt trigonal-bipyramidal structures, as evidenced by NMR, far-infrared spectroscopy, Mossbauer measurements, and X-ray crystallography (Suzuki, Son, Noyori, & Masuda, 1990).
Polymer Synthesis and Properties
Buruianǎ, Olaru, Strat, Strat, and Simionescu (2005) explored the synthesis of polyurethane cationomers with anil groups, utilizing compounds like 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline, related to 3-Chloro-4-(2,4-dimethylphenoxy)aniline. These materials exhibited fluorescent properties, and their structure and photochromic mechanism were studied, highlighting the excited state intramolecular proton-transfer process and formation of cis- and trans-keto isomers (Buruianǎ et al., 2005).
Environmental Applications
Li, Li, Tang, Zhang, Jiang, and Li (2020) investigated the treatment of 3,4-dimethylaniline wastewater, a compound structurally similar to 3-Chloro-4-(2,4-dimethylphenoxy)aniline, using a novel Hybrid Photo-electrocatalytic Oxidation method. This method demonstrated high efficiency in removing stubborn organic matter from industrial wastewater (Li et al., 2020).
Propriétés
IUPAC Name |
3-chloro-4-(2,4-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(16)8-12(14)15/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSNSNCAIZKWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,4-dimethylphenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169567.png)
![(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169573.png)
![[6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3169585.png)
![2-(3-Cyclopropyl-6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169597.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169633.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine](/img/structure/B3169652.png)




![[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169676.png)
![[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B3169680.png)
